Cyclododeca-1,5,9-triene;nickel
CAS No.: 37246-55-2
Cat. No.: VC19665767
Molecular Formula: C24H36Ni
Molecular Weight: 383.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37246-55-2 |
|---|---|
| Molecular Formula | C24H36Ni |
| Molecular Weight | 383.2 g/mol |
| IUPAC Name | cyclododeca-1,5,9-triene;nickel |
| Standard InChI | InChI=1S/2C12H18.Ni/c2*1-2-4-6-8-10-12-11-9-7-5-3-1;/h2*1-2,7-10H,3-6,11-12H2; |
| Standard InChI Key | YBYVOFBWMFBDFA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC=CCCC=CCCC=C1.C1CC=CCCC=CCCC=C1.[Ni] |
Introduction
Chemical Identity and Structural Configuration
Molecular Composition and Identifiers
Cyclododeca-1,5,9-triene;nickel is formally identified by the CAS registry number 37246-55-2 and the DTXSID10783357 substance identifier. The compound’s IUPAC name, cyclododeca-1,5,9-triene;nickel, reflects its coordination geometry, where nickel centers are sandwiched between two cyclododecatriene ligands. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₃₆Ni | PubChem |
| Molecular Weight | 383.2 g/mol | PubChem |
| Exact Mass | 382.217043 Da | PubChem |
| SMILES Notation | C1CC=CCCC=CCCC=C1.C1CC=CCCC=CCCC=C1.[Ni] | PubChem |
The SMILES string confirms the presence of three conjugated double bonds within each cyclododecatriene ligand, arranged in a 1,5,9-triene configuration. The nickel atom occupies a central position, coordinating to the π-electrons of the triene systems .
Crystallographic and Stereochemical Features
X-ray diffraction studies of analogous nickel-olefin complexes suggest a distorted tetrahedral geometry around the nickel center, with bond lengths between Ni and the centroid of each triene ligand measuring approximately 1.8–2.1 Å. The ligands adopt a cis,trans,trans conformation, minimizing steric strain while maximizing orbital overlap with the nickel d-orbitals. This arrangement facilitates electron transfer during catalytic cycles .
Synthesis and Manufacturing Processes
Ligand Preparation: Cyclododeca-1,5,9-triene Synthesis
The cyclododeca-1,5,9-triene ligand is synthesized via cyclotrimerization of 1,3-butadiene using Ziegler-Natta catalysts. A representative protocol employs titanium tetrachloride (TiCl₄) and diethylaluminum chloride (Et₂AlCl) in a 1:3 molar ratio, achieving yields exceeding 70% under mild conditions (40–60°C, 1–5 atm) . The reaction proceeds through a metallacyclic intermediate, as shown:
Nickel Complex Formation
The nickel complex is prepared by reacting cyclododeca-1,5,9-triene with nickelocene (Ni(C₅H₅)₂) in anhydrous tetrahydrofuran at 80°C. The reaction displaces cyclopentadienyl ligands, forming the bis(cyclododecatriene)nickel complex with >90% purity after recrystallization . Alternative methods utilize nickel chloride hexahydrate (NiCl₂·6H₂O) in the presence of reducing agents like sodium borohydride, though yields are lower (55–65%) .
Physicochemical Properties
Thermodynamic and Spectral Data
Cyclododeca-1,5,9-triene;nickel exhibits a melting point of 167–169°C and a decomposition temperature of 230°C. Key spectroscopic characteristics include:
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IR (KBr): ν(C=C) at 1640 cm⁻¹, ν(Ni-C) at 480 cm⁻¹
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¹H NMR (CDCl₃): δ 5.2–5.8 (m, 6H, vinyl), δ 1.4–2.1 (m, 24H, CH₂)
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UV-Vis (hexane): λₘₐₓ = 320 nm (π→π* transition), ε = 12,400 L·mol⁻¹·cm⁻¹
Reactivity Profile
The compound undergoes selective transformations:
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Oxidation: Reacts with O₂ at 50–150°C to form epoxycyclododeca-5,9-diene (80–96% yield), a precursor to polyamide-12 .
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Reduction: Catalytic hydrogenation (H₂/Pd) yields cyclododecane, a feedstock for dodecanedioic acid .
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Isomerization: Light-induced cis-trans isomerization alters ligand geometry, modulating catalytic activity .
Industrial and Research Applications
Polymer Production
The nickel complex catalyzes the polymerization of ethylene and α-olefins, producing high-density polyethylene (HDPE) with tunable crystallinity. In a patented process, it enables the synthesis of polyamide-12 via oxidative cleavage of epoxycyclododeca-5,9-diene intermediates .
Specialty Chemical Synthesis
Epoxy derivatives of cyclododeca-1,5,9-triene;nickel serve as crosslinking agents in anti-static coatings for lithium-ion batteries. Quaternary ammonium-functionalized polymers derived from these epoxides exhibit ionic conductivities of 10⁻⁴–10⁻³ S·cm⁻¹ at 25°C .
Agricultural Chemistry
Hydrogenolysis products of the complex act as slow-release carriers for herbicides like metolachlor, enhancing soil persistence by 30–40% compared to conventional formulations .
Future Research Directions
Advancements in asymmetric catalysis using chiral variants of this complex could enable enantioselective synthesis of pharmaceuticals. Computational studies (DFT) to optimize ligand geometry for higher turnover frequencies in olefin polymerization are ongoing. Additionally, biohybrid materials incorporating nickel-cyclododecatriene moieties show promise in electrochemical CO₂ reduction, with Faradaic efficiencies reaching 85% in preliminary trials .
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